molecular formula C15H14F2N4O3 B10948367 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide

2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide

Cat. No.: B10948367
M. Wt: 336.29 g/mol
InChI Key: USXRKPUGHWXFMR-UHFFFAOYSA-N
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Description

2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide is a complex organic compound that features a pyrazole ring substituted with cyclopropyl and difluoromethyl groups, and an acetamide moiety linked to a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide typically involves multi-step organic reactions. The initial step often includes the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. Subsequent steps involve the introduction of the cyclopropyl and difluoromethyl groups through substitution reactions. The final step includes the acylation of the pyrazole derivative with 2-nitrophenylacetic acid under specific conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions such as temperature, pressure, and solvent choice are meticulously controlled to ensure the purity and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in the reduction of the nitro group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles such as halides or amines in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

    Oxidation: Formation of nitro-oxides or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact pathways and targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[3-cyclopropyl-5-(difluoromethyl)-1H-pyrazol-1-yl]-N-(2-nitrophenyl)acetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both cyclopropyl and difluoromethyl groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

Molecular Formula

C15H14F2N4O3

Molecular Weight

336.29 g/mol

IUPAC Name

2-[3-cyclopropyl-5-(difluoromethyl)pyrazol-1-yl]-N-(2-nitrophenyl)acetamide

InChI

InChI=1S/C15H14F2N4O3/c16-15(17)13-7-11(9-5-6-9)19-20(13)8-14(22)18-10-3-1-2-4-12(10)21(23)24/h1-4,7,9,15H,5-6,8H2,(H,18,22)

InChI Key

USXRKPUGHWXFMR-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NN(C(=C2)C(F)F)CC(=O)NC3=CC=CC=C3[N+](=O)[O-]

Origin of Product

United States

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